Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate
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Description
Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₅NO₇ and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications
Antimitotic Agents and Biological Activity
Research on chiral isomers of similar compounds has shown significant biological activity. For instance, studies on ethyl carbamate derivatives with hydroxylated metabolites have found that S-isomers exhibit higher potency in biological systems compared to R-isomers, indicating the importance of stereochemistry in the biological activity of these compounds (Temple & Rener, 1992).
Synthesis of Orally Active Antagonists
Another study demonstrates the practical synthesis of orally active CCR5 antagonists, highlighting the relevance of similar compounds in medicinal chemistry and drug development (Ikemoto et al., 2005).
Novel Compounds and Biological Applications
Novel binary and fused compounds based on lawsone, synthesized using halo-reagents, have shown potential antioxidant and antitumor activities. This illustrates the application of such compounds in developing therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).
Phytochemical Studies
Phytochemical investigations on Sorbus lanata have isolated new phenolic compounds with significant antioxidant activities, demonstrating the potential of such compounds in natural product research and their health benefits (Uddin et al., 2013).
Properties
IUPAC Name |
benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLHQYZSHYIIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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